

An In-depth Technical Guide to Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate

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Compound of Interest

Compound Name: *Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate*

Cat. No.: *B579991*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate**, a functionalized piperidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific compound, this document compiles inferred data based on closely related analogues and established synthetic methodologies, offering a robust resource for its synthesis, characterization, and potential applications.

Compound Identification and Structure

While a specific CAS number for **Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate** is not readily found in public databases, its chemical structure can be definitively established from its IUPAC name. The molecule consists of a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group, a methyl ester at the 3-position, and a hydroxyl group at the 5-position.

Proposed Structure:

Molecular Formula: $C_{12}H_{21}NO_5$

Molecular Weight: 259.30 g/mol

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of **Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate**. These values are extrapolated from documented properties of analogous compounds, such as Methyl 5-hydroxypiperidine-3-carboxylate and N-Boc-piperidine derivatives, and the known effects of the Boc protecting group.

Property	Estimated Value	Notes
Appearance	White to off-white solid	Based on similar N-Boc protected piperidines.
Melting Point (°C)	45 - 60	The Boc group may lower the melting point compared to the free amine.
Boiling Point (°C)	> 300	Estimated based on related structures.
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water.	The Boc group increases lipophilicity.
pKa	~15 (hydroxyl proton), N-H pKa is not applicable	The nitrogen is protected as a carbamate.

Synthesis and Experimental Protocols

The most logical synthetic route to **Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate** is the N-protection of its corresponding secondary amine precursor, Methyl 5-hydroxypiperidine-3-carboxylate (CAS: 1095010-44-8).

Experimental Protocol: N-Boc Protection

This protocol details the synthesis of **Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate** from its commercially available precursor.

Materials:

- Methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve Methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in anhydrous DCM or THF (to a concentration of approximately 0.1-0.5 M).
- **Base Addition:** To the stirred solution, add triethylamine or DIPEA (1.5 eq) at room temperature.
- **Boc Anhydride Addition:** Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:**

- Quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
 - The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure **Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate**.

Applications in Drug Discovery and Development

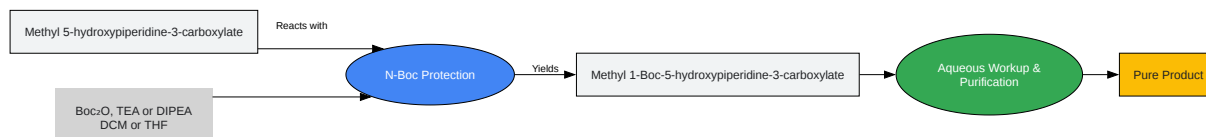
Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The functional groups on **Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate** make it a versatile building block for the synthesis of more complex drug candidates.

- Scaffold for Library Synthesis: The hydroxyl and ester functionalities provide two distinct points for chemical diversification, making this compound an excellent starting point for the creation of compound libraries for high-throughput screening.
- Intermediate for Targeted Therapeutics: The piperidine core is a key component in many CNS-active drugs, antivirals, and enzyme inhibitors.[1] The stereochemistry of the hydroxyl and carboxylate groups can be crucial for specific binding interactions with biological targets.
- Modification of Pharmacokinetic Properties: The introduction of the piperidine moiety can influence the solubility, lipophilicity, and metabolic stability of a drug candidate, thereby improving its overall pharmacokinetic profile.[2]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for **Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate**.



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Caption: Proposed synthesis of **Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate**.

This guide serves as a foundational resource for researchers interested in the synthesis and application of **Methyl 1-Boc-5-Hydroxypiperidine-3-carboxylate**. The provided protocols and data, while inferred, are based on well-established chemical principles and offer a strong starting point for further investigation.

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References

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